Moxonidine-13C,d3 is a stable isotope-labeled derivative of moxonidine, a centrally acting antihypertensive medication primarily used to treat mild to moderate essential hypertension. The incorporation of carbon-13 and deuterium in its molecular structure enhances its utility in various analytical applications, particularly in pharmacokinetic studies and method validations. Moxonidine itself is known for its ability to improve insulin resistance and has been investigated for cardiovascular benefits beyond blood pressure reduction .
Moxonidine-13C,d3 is classified under the category of pharmaceutical compounds, specifically as an antihypertensive agent. It is synthesized from the parent compound moxonidine, which has a molecular formula of C9H12ClN5O and a molecular weight of approximately 241.68 g/mol. The labeled compound has the molecular formula C8^13C_3H_9D_3ClN_5O, with a molecular weight of about 245.69 g/mol .
The synthesis of moxonidine-13C,d3 involves several key steps that ensure the incorporation of stable isotopes into the moxonidine structure. The general synthetic route includes:
The synthesis process has been reported to yield high purity (>99.5%) with minimal impurities (<0.25%) when optimized correctly .
Moxonidine-13C,d3 retains the core structure of moxonidine while incorporating stable isotopes:
The presence of carbon-13 isotopes allows for enhanced detection capabilities in mass spectrometry, facilitating detailed studies on drug metabolism and pharmacokinetics .
Moxonidine-13C,d3 can participate in various chemical reactions similar to those of its parent compound, including:
These reactions are crucial for elucidating the pharmacodynamics and pharmacokinetics of moxonidine derivatives .
Moxonidine acts primarily through selective agonism at imidazoline receptors (I1 subtype), leading to reduced sympathetic outflow from the central nervous system. This results in:
The mechanism also involves modulation of autonomic nervous system activity, contributing to its antihypertensive effects without significant adverse metabolic effects . Data from studies indicate that moxonidine may also induce autophagy-related pathways that protect cardiac tissues under stress conditions .
Moxonidine-13C,d3 is primarily utilized for:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: